molecular formula C7H5Br2NO2 B112602 4-Amino-3,5-dibromobenzoic acid CAS No. 4123-72-2

4-Amino-3,5-dibromobenzoic acid

Cat. No. B112602
CAS RN: 4123-72-2
M. Wt: 294.93 g/mol
InChI Key: VWYQFZKTKAMCLU-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzoic acid, with two bromine atoms and an amino group attached to the benzene ring .


Molecular Structure Analysis

The molecular weight of 4-Amino-3,5-dibromobenzoic acid is 294.93 g/mol . The compound has a complex structure with 12 heavy atoms . The InChI string representation of its structure is InChI=1S/C7H5Br2NO2/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

4-Amino-3,5-dibromobenzoic acid has a topological polar surface area of 63.3 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is characterized by a rotatable bond count of 1 . The exact mass is 294.86665 g/mol and the monoisotopic mass is 292.86870 g/mol .

Scientific Research Applications

Synthesis and Polymer Applications

4-Amino-3,5-dibromobenzoic acid is utilized in the synthesis of ethyl 3,5-dibromobenzoate, a key raw material for preparing dendritic polymers. This synthesis involves diazotization and reductive deamination in ethyl acetate medium. The method offers advantages like reduced reaction steps, shorter reaction time, and higher yield, making it efficient for industrial applications (Bi Yun-mei, 2011).

Structural and Computational Characterization

Research on compounds like 2-amino-3,5-dibromobenzoic acid includes single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods to understand molecular geometry and interactions. This detailed analysis aids in the development of new materials and understanding their properties (Yıldırım et al., 2015).

Vibrational Spectroscopy in Biologically Relevant Molecules

4-Aminobenzoic acid is studied in the context of vibrational spectroscopy, particularly focusing on its protomers in the gas phase. Such studies are significant in understanding the molecular structures of biologically relevant small organic molecules (Khuu et al., 2020).

Molecular Cocrystal Studies

Investigations into the crystal structures of molecular cocrystals involving compounds like 4-aminobenzoic acid provide insights into the hydrogen bonding and other interactions in these complexes. This research is valuable in fields like pharmaceuticals and material science (Smith et al., 1995).

Luminescent Properties and Chemical Synthesis

Studies have also been conducted on the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group, indicating potential applications in lighting and display technologies (Xi et al., 2021).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, to rinse cautiously with water in case of eye contact, and to remove contact lenses if present and easy to do .

properties

IUPAC Name

4-amino-3,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQFZKTKAMCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474767
Record name 4-amino-3,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromobenzoic acid

CAS RN

4123-72-2
Record name 4-amino-3,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Ueda, M Oguni, T Asaji - Crystal growth & design, 2014 - ACS Publications
Crystal structures and thermal behaviors of 4-amino-3,5-dihalogenobenzoic acid (AXBA: X = Cl and I) were studied by single-crystal X-ray diffractometry and differential scanning …
Number of citations: 13 pubs.acs.org
M MATSUO, T MATSUO, Y KASIDA… - Chemical and …, 1969 - jstage.jst.go.jp
Wilzbach tritiation in ortho-, meta-and para-aminobenzoic acids was compared with acid catalysed hydrogen exchange reaction and bromination. The acid catalysed hydrogen …
Number of citations: 1 www.jstage.jst.go.jp
MT Leffler, EH Volwiler - Journal of the American Chemical …, 1938 - ACS Publications
The catalytic reduction of 2-benzal-5 (and 6)-methoxycoumaran-3-one to 2-benzyl-5 (and 6)-methoxycoumaran-3-one furnishes a better method for the synthesis of 2-substituted cou-…
Number of citations: 15 pubs.acs.org
LP Photopolymers - 2013 - researchgate.net
DE 199 06 254 A1 9/1999 EP 0 860 455 A2 8/1998 EP 1386 910 A1 2/2004 JP 2003-29267 A 1/2003 JP 2003-73471 A 3/2003 JP 2003-114437 A 4/2003 JP 2003-520878 A 7/2003 JP …
Number of citations: 0 www.researchgate.net
RJ Cregge - 1974 - search.proquest.com
THE PREPARATION OF SOME BROMOARYL COMPOUNDS AS POSSIBLE MEDICINALS. THE PREPARATION OF SOME BROMOARYL COMPOUNDS AS POSSIBLE MEDICINALS. …
Number of citations: 3 search.proquest.com
S Athimoolam, S Natarajan - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
In the title compounds, 4-carboxyanilinium (2R,3R)-tartrate, C7H8NO2+·C4H5O6−, (I), and 4-aminobenzoic acid, C7H7NO2, (II), the carboxyl planes of the 4-carboxyanilinium cations/4-…
Number of citations: 55 scripts.iucr.org
S Thangalipalli, CK Neella - Organic Preparations and Procedures …, 2023 - Taylor & Francis
Halogenation is one of the fundamental organic transformations 1–2 and organohalides have a variety of applications. 3–10 Dihalogenated aromatics are fundamental substrates for …
Number of citations: 3 www.tandfonline.com
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the monocarboxylic acids of the benzene series under two categories: those derived from benzene and its homologs and derivatives by …
Number of citations: 2 www.sciencedirect.com
SV Levchik, ED Weil - 2000 - Wiley Online Library
The overview of the literature for a 25‐year period on the combustion and fire‐retardant performance of major commercial aliphatic nylons is presented. It is shown that aliphatic nylons …
Number of citations: 228 onlinelibrary.wiley.com
B Chandrasekhar - Journal of Sulfur Chemistry, 2012 - Taylor & Francis
This review describes the reactions of β-mercaptoalkanoic acids as building blocks for the synthesis of polyfunctionalized thiazolidinones with pharmacological interest. Annelated …
Number of citations: 12 www.tandfonline.com

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